4-amino-N-(4-methylphenyl)benzamide
Description
The compound 4-amino-N-(4-methylphenyl)benzamide is a notable member of the benzamide (B126) family of chemicals. Its molecular structure, featuring an amine group and a methyl-substituted phenyl ring, underpins its utility in various scientific fields. The chemical formula for this compound is C₁₄H₁₄N₂O, and its molecular weight is 226.28 g/mol .
Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 955-96-4 |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.28 g/mol |
| InChI Key | AGXXZAVPKXLZKZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXXZAVPKXLZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394125 | |
| Record name | 4-amino-N-(4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-96-4 | |
| Record name | 4-amino-N-(4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino N 4 Methylphenyl Benzamide and Its Analogues
Classical Amide Bond Formation Approaches
The construction of the amide linkage between a carboxylic acid and an amine is a cornerstone of organic synthesis. luxembourg-bio.com For a compound such as 4-amino-N-(4-methylphenyl)benzamide, this involves coupling a derivative of 4-aminobenzoic acid with 4-methylaniline (p-toluidine). Classical methods typically require the "activation" of the carboxylic acid to facilitate the reaction with the amine. luxembourg-bio.com
Acid Chloride Ammonolysis Method
A frequently employed and robust strategy for amide synthesis is the reaction between an acyl chloride and an amine. hud.ac.ukresearchgate.net This approach is characterized by the high reactivity of the acid chloride, which readily undergoes nucleophilic attack by the amine. Due to the potential for self-reaction and other side reactions involving the amino group of 4-aminobenzoic acid, a common tactic is to use a precursor molecule where the amine is protected, typically as a nitro group. The synthesis, therefore, often proceeds in two main stages: the formation of a nitro-intermediate followed by its reduction.
The synthesis via the acid chloride method can be systematically broken down into two critical steps:
Amide Bond Formation: The process commences with the reaction of 4-nitrobenzoyl chloride with 4-methylaniline (p-toluidine). researchgate.net In this step, the nitrogen atom of the p-toluidine (B81030) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride. This results in the formation of an N-C bond and the elimination of a chloride ion, producing the intermediate compound, 4-nitro-N-(4-methylphenyl)benzamide. The reaction is a form of nucleophilic acyl substitution. To neutralize the hydrogen chloride (HCl) byproduct that is formed, a base such as pyridine (B92270) or triethylamine (B128534) is often added. hud.ac.uknih.gov Common solvents for this reaction include dichloromethane (B109758) (DCM) or toluene, and it is typically conducted at room temperature. researchgate.netresearchgate.net
Nitro Group Reduction: The second step involves the reduction of the nitro group on the benzoyl ring to a primary amine, yielding the final product, this compound. researchgate.net Several reducing agents can accomplish this transformation effectively. Catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol (B145695) is a clean and efficient method. researchgate.net Another common laboratory-scale method involves the use of stannous chloride (SnCl₂) in an acidic medium, which can achieve high yields of up to 95%. A more traditional, though less efficient, method is the use of iron powder in the presence of an acid like HCl. google.comgoogle.com
A summary of typical reaction conditions is presented in the table below.
| Step | Reactants | Reagents & Conditions | Product | Ref |
| 1. Amidation | 4-Nitrobenzoyl chloride, 4-methylaniline (p-toluidine) | Dichloromethane (DCM), Room Temperature | 4-Nitro-N-(4-methylphenyl)benzamide | researchgate.net |
| 2. Reduction | 4-Nitro-N-(4-methylphenyl)benzamide | H₂, Palladium on Carbon (Pd/C), Ethanol | This compound | researchgate.net |
| 2. Reduction (Alternative) | 4-Nitro-N-(4-methylphenyl)benzamide | Stannous Chloride (SnCl₂), Ethanol, 70°C | This compound | researchgate.net |
The acid chloride ammonolysis method possesses distinct advantages and disadvantages that influence its application.
Advantages:
High Reactivity and Yield: Acid chlorides are highly reactive acylating agents, which generally leads to fast reaction rates and high yields of the desired amide. hud.ac.uk
Well-Established: The reaction of acid chlorides with amines is a fundamental and well-documented method in organic synthesis, making it a reliable choice. researchgate.net
Limitations:
Use of Hazardous Reagents: The preparation of the acid chloride starting material often involves hazardous chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which are corrosive and produce toxic byproducts. orgsyn.org
Atom Economy: The formation of byproducts such as HCl and the subsequent need for a base to neutralize it lowers the atom economy of the reaction.
Waste Generation: Reduction methods, particularly those using stoichiometric metal reductants like tin, can generate significant amounts of metallic waste, which may pose environmental concerns.
Direct Acylation Reactions
Direct acylation offers an alternative pathway to amide bond formation, sometimes avoiding the need for highly reactive intermediates like acid chlorides. One of the principal methods in this category involves the use of acid anhydrides.
Acid anhydrides serve as effective acylating agents for primary and secondary amines, leading to the formation of amides. lumenlearning.comlibretexts.org The reaction mechanism is analogous to that of acid chlorides, involving a nucleophilic acyl substitution.
The reaction proceeds when the amine's nucleophilic nitrogen atom attacks one of the electrophilic carbonyl carbons of the acid anhydride (B1165640). This leads to the cleavage of the C-O-C anhydride linkage. One acyl group is transferred to the amine, forming the amide, while the other becomes a carboxylic acid molecule. chemguide.co.uk For the synthesis of the target compound, this would theoretically involve the reaction of p-toluidine with an anhydride of 4-aminobenzoic acid. However, to prevent unwanted side reactions, the reaction is more practically carried out using 4-nitrobenzoic anhydride and p-toluidine, followed by the reduction of the resulting nitro-amide.
A key feature of this reaction is the stoichiometry. Since a molecule of carboxylic acid is produced as a byproduct, it will react with the basic amine starting material. This acid-base reaction forms an ammonium (B1175870) carboxylate salt, rendering the amine non-nucleophilic and halting the desired acylation reaction. libretexts.org Therefore, two equivalents of the amine are typically required for the reaction to proceed to completion: one to act as the nucleophile and the second to act as a base. libretexts.orgchemguide.co.uk Alternatively, a non-nucleophilic base like pyridine can be added to neutralize the carboxylic acid byproduct. libretexts.org
Achieving selective monoacylation is paramount in syntheses to avoid the formation of undesired byproducts. In the synthesis of this compound, the primary concern for selectivity relates to preventing the self-polymerization of the 4-aminobenzoic acid moiety. researchgate.net
The amino group of one 4-aminobenzoic acid molecule is nucleophilic and can potentially attack the activated carboxyl group of another molecule. This is a significant challenge in direct coupling methods. To circumvent this, the amino group is almost always "protected" during the amide bond formation step. researchgate.net The use of 4-nitrobenzoic acid derivatives (either the acid chloride or anhydride) is the most common manifestation of this strategy. The inert nitro group does not interfere with the acylation reaction and can be cleanly converted to the desired amino group in a subsequent step. researchgate.net
When using symmetrical anhydrides, the question of which carbonyl group is attacked is irrelevant. However, with mixed anhydrides, a lack of regioselectivity can lead to a mixture of amide products, complicating purification. google.com For the specific synthesis of this compound, where the starting materials are monofunctional in terms of the reacting groups (one amine on p-toluidine, one activated carboxyl group on the other reactant), the main selectivity issue remains the protection of the amino group on the benzoic acid component.
Nitro Group Reduction Strategies
The synthesis of this compound frequently involves the chemical reduction of the corresponding nitro compound, 4-nitro-N-(4-methylphenyl)benzamide. This transformation is a critical step, and various methods have been developed to achieve high efficiency and selectivity. The general reaction involves the conversion of a nitro group (-NO₂) to a primary amine group (-NH₂).
Catalytic Hydrogenation of Nitro Intermediates
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean reaction profile and high yields. This process typically involves reacting the nitro intermediate with hydrogen gas (H₂) in the presence of a metal catalyst.
For the synthesis of 4-amino-N-substituted benzamides, including the title compound, palladium on carbon (Pd/C) is a common and effective catalyst. researchgate.net The reaction is typically carried out in a solvent such as ethanol. researchgate.net The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. Recent advancements have focused on the use of micro-flow technologies to enhance the safety and efficiency of catalytic hydrogenation for producing active pharmaceutical ingredients (APIs). mit.edu Studies on related nitroarene hydrogenations in micro-packed bed reactors using stabilized palladium nanoparticle catalysts have shown that quantitative and chemoselective conversion to the primary amine can be achieved by carefully controlling parameters like pressure, temperature, and residence time. mit.edu
Chemical Reduction Methods (e.g., Iron/Hydrochloric Acid, Stannous Chloride)
Classical chemical reduction methods offer an alternative to catalytic hydrogenation and are often used in laboratory-scale synthesis. These methods utilize metals in acidic media to effect the reduction of the nitro group.
Common reagents for this purpose include iron powder in the presence of hydrochloric acid (Fe/HCl) and stannous chloride (SnCl₂) in an acidic solution. While the Fe/HCl method is a traditional approach, it is known to generate significant amounts of iron-containing waste. The stannous chloride method is often preferred as it can provide higher yields, with reports of up to 95% for the synthesis of this compound.
| Reducing Agent | Typical Conditions | Reported Yield | Key Considerations |
|---|---|---|---|
| Iron/Hydrochloric Acid (Fe/HCl) | Acidic, aqueous media | Moderate to Good | Generates significant metallic waste. |
| Stannous Chloride (SnCl₂) | Acidic conditions | Up to 95% | Offers higher yields compared to Fe/HCl. |
Advanced Synthetic Techniques and Process Optimization
To overcome the limitations of batch processing and improve safety, efficiency, and scalability, advanced manufacturing technologies like continuous flow synthesis in microreactors are being explored for the production of fine chemicals and pharmaceuticals.
Microreactor Technology for Continuous Flow Synthesis
Microreactor systems offer significant advantages for chemical synthesis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. researchgate.net For the reduction of nitro intermediates, continuous flow systems can significantly improve process efficiency. Research has shown that using a microreactor for the synthesis of this compound can achieve a 76% yield at 70°C with a residence time of just 420 seconds. researchgate.net The synthesis of a closely related analogue, N-(3-amino-4-methylphenyl)benzamide, has been successfully demonstrated in a continuous flow microreactor system, highlighting the potential of this technology. researchgate.net
The performance of a microreactor system is highly dependent on the optimization of key reaction parameters. For the synthesis of benzamide (B126) analogues, temperature and residence time have been identified as the most influential factors affecting product yield. researchgate.net
Experimental studies on a related compound showed that increasing the reaction temperature from 30°C to 70°C resulted in a significant increase in product yield from approximately 42% to 76% at a constant residence time of 420 seconds. researchgate.net Further optimization of the kinetic model allowed for the synthesis of the target compound with a yield of 85.7% within a shortened residence time of 10 minutes. researchgate.net
| Temperature (°C) | Residence Time (s) | Product Yield (%) |
|---|---|---|
| 30 | 420 | ~42 |
| 70 | 420 | ~76 |
Computational Fluid Dynamics (CFD) is a powerful modeling tool used to simulate fluid flow and related physical phenomena, such as heat transfer and chemical reactions, within a defined system like a microreactor. researchgate.net In the context of synthesizing this compound analogues, CFD simulations have been employed to model the flow synthesis process. researchgate.net
These simulations have shown good agreement with experimental data and have been crucial in identifying the most significant operating parameters. researchgate.net Both CFD modeling and experimental results confirmed that reactor temperature and residence time have the largest impact on the final product yield. researchgate.net By providing a deeper understanding of the interplay between reagents and reaction conditions, CFD serves as a critical tool for the design, optimization, and scaling-up of continuous flow synthesis processes in microreactors. researchgate.net
Diversity-Oriented Synthesis for Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of a wide array of structurally diverse molecules, often for the purpose of screening for biological activity. In the context of this compound and its analogues, DOS approaches are pivotal for creating large libraries of related compounds to explore structure-activity relationships. A key methodology in this field is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step.
One of the most prominent MCRs for generating libraries of amide derivatives is the Ugi four-component condensation (U-4CC). organic-chemistry.orgtcichemicals.com This reaction brings together a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to rapidly produce α-aminoacyl amide derivatives. organic-chemistry.org The high efficiency, operational simplicity (one-pot synthesis), and the ability to generate complex molecular skeletons make the Ugi reaction exceptionally suitable for constructing compound libraries for medicinal chemistry. tcichemicals.comresearchgate.net
The versatility of the Ugi reaction allows for the creation of a vast number of analogues by systematically varying each of the four components. For the synthesis of a library based on the 4-aminobenzamide (B1265587) scaffold, one could envision using a protected 4-aminobenzoic acid as the carboxylic acid component, various anilines (including 4-methylaniline) as the amine component, a range of aldehydes or ketones, and diverse isocyanides. This approach introduces multiple points of diversity into the final molecule. The general scheme for an Ugi reaction is depicted below:
General Scheme of the Ugi Four-Component Reaction (U-4CR)
R¹-CHO (Aldehyde) + R²-NH₂ (Amine) + R³-COOH (Carboxylic Acid) + R⁴-NC (Isocyanide) → α-Acylamino-carboxamide
The products of the Ugi reaction, which are peptidomimetics, can have a wide variety of substitution patterns with potential pharmaceutical applications. organic-chemistry.org Research has demonstrated the utility of this reaction in creating libraries for various biological targets. For instance, a library-to-library approach has been successfully employed where the products of one Ugi reaction are used as inputs for a subsequent Ugi reaction, further expanding the chemical space and generating molecules with four points of diversity. nih.gov
The generation of a library of N-substituted aminobenzamide derivatives can also be achieved through more traditional parallel synthesis. This often involves the reaction of a common intermediate, such as 4-nitrobenzoyl chloride, with a diverse set of anilines to form amide precursors. researchgate.net Subsequent reduction of the nitro group then yields the desired 4-aminobenzamide analogues. researchgate.net This two-step process, while not a single-pot MCR, is highly amenable to library generation by using a variety of aniline (B41778) building blocks.
A study on the synthesis of 4-Amino-N-substituted benzamides involved the initial reaction of 4-nitrobenzoyl chloride with various aniline derivatives. The resulting nitro compounds were then reduced to their corresponding amines using palladium on carbon (Pd/C) as a catalyst, yielding a library of analogues. researchgate.net
The table below illustrates a hypothetical library of analogues based on the Ugi reaction, demonstrating how varying the input components can lead to structural diversity around a core scaffold related to 4-amino-N-(p-tolyl)benzamide.
Table 1: Illustrative Library of 4-Aminobenzamide Analogues via Ugi-type Synthesis
| Amine (R²-NH₂) | Aldehyde (R¹-CHO) | Isocyanide (R⁴-NC) | Carboxylic Acid (R³-COOH) | Resulting Structural Motif |
| 4-Methylaniline | Formaldehyde | tert-Butyl isocyanide | 4-Aminobenzoic acid | Core structure with minimal steric hindrance at the α-carbon. |
| Aniline | Benzaldehyde | Cyclohexyl isocyanide | 4-Aminobenzoic acid | Introduces two phenyl groups. |
| 4-Fluoroaniline | Acetaldehyde | Benzyl (B1604629) isocyanide | 4-Aminobenzoic acid | Incorporates a fluorine substituent and a benzyl group. |
| 3-Methoxyaniline | Isobutyraldehyde | 1-Naphthyl isocyanide | 4-Aminobenzoic acid | Features methoxy (B1213986) and bulky isopropyl and naphthyl groups. |
This diversity-oriented approach is crucial for efficiently exploring the chemical space around the this compound scaffold, facilitating the discovery of new compounds with potentially valuable properties.
Chemical Reactivity and Transformation Studies
General Reaction Pathways
The reactivity of 4-amino-N-(4-methylphenyl)benzamide is centered around its key functional groups. The primary amino group readily undergoes reactions typical of aromatic amines, such as acylation and diazotization. The aromatic rings can be modified through substitution or reduction, and the amide bond can be cleaved under forcing conditions.
The primary amino group of this compound is the most reactive site for acylation. This reaction involves the treatment of the compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This transformation converts the primary amine into a secondary amide. A common example is the reaction with acetyl chloride to yield 4-acetamido-N-(4-methylphenyl)benzamide. This reaction is useful for modifying the electronic properties of the molecule or as a protecting group strategy in multi-step syntheses.
Table 1: Acylation Reaction of this compound
| Reactant | Reagent | Product |
| This compound | Acetyl Chloride (CH₃COCl) / Base | 4-acetamido-N-(4-methylphenyl)benzamide |
| This compound | Benzoyl Chloride (C₆H₅COCl) / Base | 4-benzamido-N-(4-methylphenyl)benzamide |
While the synthesis of the title compound often involves the reduction of a nitro group, the compound itself can undergo further reduction under specific conditions. The aromatic rings are generally resistant to reduction but can be hydrogenated under forcing conditions. masterorganicchemistry.com
A notable method for the partial reduction of the aromatic rings is the Birch reduction. masterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.comname-reaction.com It reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.com The regioselectivity depends on the electronic nature of the substituents. nrochemistry.com
The ring bearing the strongly electron-donating amino group (-NH₂) would be expected to reduce to a diene where the substituent is on a double bond.
The ring bearing the p-methyl group and the electron-withdrawing amide linkage presents a more complex case. Electron-donating alkyl groups and electron-withdrawing acyl groups direct the reduction differently, potentially leading to a mixture of products.
Catalytic hydrogenation (e.g., H₂ over a rhodium or platinum catalyst) under high pressure and temperature can fully saturate the benzene (B151609) rings, converting them into cyclohexane (B81311) rings. masterorganicchemistry.com This process would yield a mixture of stereoisomers of 4-amino-N-(4-methylcyclohexyl)cyclohexane-1-carboxamide.
Table 2: Reduction Reactions of this compound
| Reaction Type | Reagents | Affected Moiety | Probable Product(s) |
| Birch Reduction | Na or Li, NH₃ (l), ROH | Aromatic Rings | Mixture of substituted 1,4-cyclohexadiene (B1204751) products |
| Catalytic Hydrogenation | H₂, Pt or Rh catalyst, high pressure/temp | Aromatic Rings | Substituted dicyclohexane derivatives |
Substitution reactions can occur at the primary amino group or on the aromatic rings. The most significant transformation of the amino group is diazotization, which opens pathways to a vast array of other functional groups.
Diazotization and Subsequent Reactions: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. organic-chemistry.orgbyjus.com The resulting aryl diazonium salt of this compound is a versatile intermediate because the dinitrogen moiety (N₂) is an excellent leaving group, readily displaced by various nucleophiles. masterorganicchemistry.comyoutube.com
Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) introduces chloro, bromo, or cyano groups onto the aromatic ring, respectively. nih.gov
Schiemann Reaction: The diazonium salt can be converted to a fluoro derivative by reaction with fluoroboric acid (HBF₄) followed by heating. masterorganicchemistry.com
Other Substitutions: Reaction with potassium iodide (KI) yields the iodo-substituted compound. Heating the diazonium salt in water introduces a hydroxyl group. masterorganicchemistry.com
Electrophilic Aromatic Substitution: The primary amino group is a powerful activating group, strongly directing electrophiles to the ortho positions on its ring. The N-acyl group on the other ring is a moderate ortho-, para-director. Therefore, electrophilic substitution, such as halogenation (e.g., with Br₂), would be expected to occur preferentially on the highly activated aminobenzoyl ring at the positions ortho to the amino group. researchgate.net
Table 3: Substitution Reactions via Diazonium Salt Intermediate
| Reaction Name | Reagents | Resulting Functional Group |
| Sandmeyer Reaction | 1. NaNO₂, HCl (0-5°C) 2. CuCl | -Cl |
| Sandmeyer Reaction | 1. NaNO₂, HCl (0-5°C) 2. CuBr | -Br |
| Sandmeyer Reaction | 1. NaNO₂, HCl (0-5°C) 2. CuCN | -CN |
| Iodination | 1. NaNO₂, HCl (0-5°C) 2. KI | -I |
| Schiemann Reaction | 1. NaNO₂, HCl (0-5°C) 2. HBF₄, then heat | -F |
| Hydroxylation | 1. NaNO₂, HCl (0-5°C) 2. H₂O, heat | -OH |
Aminolysis Reactions
Aminolysis refers to the cleavage of a bond by an amine. In the context of this compound, this would involve the cleavage of the central amide bond. Amide bonds are generally very stable due to resonance stabilization and require harsh conditions to be broken, such as prolonged heating with strong acids or bases. masterorganicchemistry.comlibretexts.orgarkat-usa.org
Cleavage of the amide bond in this compound via aminolysis would require forcing conditions, such as heating with a high-boiling amine. The reaction would proceed via nucleophilic acyl substitution, where the attacking amine displaces the 4-methylaniline moiety. This would result in the formation of a new amide derived from the attacking amine and 4-methylaniline. Similarly, hydrolysis (cleavage by water) under strong acidic or basic conditions would yield 4-aminobenzoic acid and 4-methylaniline. libretexts.orgkhanacademy.org The high stability of the unactivated amide bond makes aminolysis a challenging and infrequently employed transformation for this class of compounds. nih.govorganic-chemistry.org
Oxidation Reactions
The primary aromatic amino group in this compound is susceptible to oxidation, and the reaction can lead to a variety of products depending on the oxidant and conditions.
Oxidative Coupling and Polymerization: In the presence of oxidizing agents, aromatic amines can undergo oxidative coupling to form colored azo or azoxy compounds. Under stronger conditions, oxidative polymerization can occur, leading to the formation of complex, often colored, polymeric materials. nrochemistry.com This process involves the formation of radical cations that couple with each other. masterorganicchemistry.com
Oxidation to Nitro Group: Strong oxidizing agents, such as peroxy acids, can oxidize the primary amino group to a nitro group (-NO₂), which would yield 4-nitro-N-(4-methylphenyl)benzamide.
Formation of Byproducts: The oxidation of aromatic amines can be complex and may lead to side reactions like nitrosation and nitration, yielding a mixture of byproducts. wikipedia.org
The specific outcome of an oxidation reaction is highly dependent on the chosen reagents and the precise control of reaction conditions.
Table 4: Potential Oxidation Pathways
| Oxidizing Agent Type | Potential Product Type | Notes |
| Mild Oxidants (e.g., air, FeCl₃) | Colored oligomers/polymers | Result of oxidative coupling reactions. |
| Strong Oxidants (e.g., CF₃CO₃H) | Nitro-substituted derivative | The -NH₂ group is converted to an -NO₂ group. |
| Various Oxidants (e.g., PAA/Co(II)) | Mixture of products | Can include coupled, nitrated, and other byproducts. wikipedia.org |
Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
For a ¹H NMR spectrum, one would anticipate signals corresponding to the distinct proton environments. The protons on the two aromatic rings would appear in the aromatic region (typically 6.5-8.0 ppm). The protons of the aminophenyl ring would likely show a characteristic splitting pattern, as would the protons on the tolyl ring. The methyl group protons on the tolyl ring would produce a singlet signal further upfield, likely around 2.3 ppm. The amine (-NH₂) protons and the amide (N-H) proton would appear as broad singlets that can vary in chemical shift depending on solvent and concentration.
In a ¹³C NMR spectrum, distinct signals would be expected for each unique carbon atom. The carbonyl carbon of the amide group would be found significantly downfield (typically 165-170 ppm). The aromatic carbons would generate a series of signals in the 110-150 ppm range. The methyl carbon of the tolyl group would be observed at a characteristic upfield position (around 20-25 ppm).
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-amino-N-(4-methylphenyl)benzamide, the FTIR spectrum would be characterized by several key absorption bands.
A prominent feature would be the N-H stretching vibrations from both the primary amine (-NH₂) and the secondary amide (-NH-) groups, typically appearing in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is also a strong, characteristic band, expected around 1630-1680 cm⁻¹. Other significant absorptions would include C-N stretching vibrations and aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight (226.28 g/mol ).
Fragmentation of the parent molecule would likely occur at the amide bond, which is a common and predictable fragmentation pathway for benzanilides. This would lead to the formation of characteristic fragment ions, such as those corresponding to the 4-aminobenzoyl cation and the 4-methylphenylaminyl radical or related ions.
X-ray Diffraction Analysis
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available in published literature, studies on closely related compounds, such as N-(4-methylphenyl)benzamide, offer insights into the likely structural features.
Determination of Molecular Conformation
The molecular conformation of this compound would be defined by the relative orientation of its two phenyl rings. A key parameter is the dihedral angle between the plane of the aminobenzoyl ring and the plane of the N-linked tolyl ring. In similar structures, this angle is often significant, indicating a non-planar conformation which minimizes steric hindrance.
Analysis of Crystal Packing
Analysis of the crystal packing would describe how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by the drive to achieve the most thermodynamically stable structure, influenced by factors like van der Waals forces and specific intermolecular interactions.
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding)
Hydrogen bonding would be expected to play a crucial role in the crystal structure of this compound. The presence of both hydrogen bond donors (the -NH groups of the amine and amide) and a hydrogen bond acceptor (the carbonyl oxygen) allows for the formation of an extensive network of intermolecular hydrogen bonds. These interactions, such as N-H···O bonds, would link adjacent molecules, often forming chains or more complex three-dimensional architectures that stabilize the crystal lattice.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties of molecular systems. For 4-amino-N-(4-methylphenyl)benzamide, DFT calculations provide fundamental insights into its reactivity and electronic behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.
While specific DFT studies on this compound are not extensively reported in publicly available literature, analysis of related benzamide (B126) structures provides a framework for understanding its likely electronic characteristics. For instance, studies on similar aromatic amide systems reveal that the HOMO is typically localized on the more electron-rich portions of the molecule, such as the amino-substituted phenyl ring. Conversely, the LUMO is often distributed over the electron-accepting regions, which would include the benzoyl moiety. A smaller HOMO-LUMO gap generally suggests a higher propensity for the molecule to engage in chemical reactions. In related compounds, this energy gap is a key factor in assessing their potential as active pharmacological agents. pnrjournal.com
Mapping of Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a high negative potential around the carbonyl oxygen of the amide group and the nitrogen of the amino group, indicating these as primary sites for electrophilic interactions. The hydrogen atoms of the amino and amide groups would exhibit positive electrostatic potential, marking them as sites for nucleophilic interactions. Such analyses are critical in understanding how the molecule might interact with biological receptors. pnrjournal.com
Molecular Mechanics Calculations for Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Molecular mechanics calculations are employed to determine the most stable conformations of a molecule by assessing the energies of various spatial arrangements of its atoms.
For a series of N-phenylbenzamide derivatives with anticonvulsant activity, molecular mechanics studies have revealed that the most active compounds adopt a consistent, low-energy conformation. nih.gov These studies suggest that the relative orientation of the two phenyl rings and the central amide plane is a critical determinant of biological function. nih.gov In the case of this compound, it is hypothesized that a specific conformation, likely with a defined dihedral angle between the phenyl rings, is necessary for optimal interaction with its biological target. nih.gov This preferred conformation is thought to facilitate crucial intermolecular interactions, such as hydrogen bonding, with a receptor. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
Prediction of Ligand-Target Binding Modes
While specific molecular docking studies targeting this compound are not widely documented, research on structurally analogous benzamide derivatives provides valuable insights. For example, docking studies on related compounds have been used to predict their binding modes within the active sites of various enzymes. semanticscholar.org These studies often reveal that the benzamide core can fit into specific pockets of a receptor, with its substituents forming key interactions that stabilize the complex. The amino and methylphenyl groups of the target compound would play a significant role in determining its orientation and fit within a binding site.
Elucidation of Specific Binding Interactions
The specific interactions between a ligand and its target are key to its biological effect. Molecular docking simulations can elucidate these interactions at an atomic level. For benzamide derivatives, common interactions include hydrogen bonds formed by the amide and amino groups, as well as hydrophobic interactions involving the phenyl rings. nih.govsemanticscholar.org For this compound, it is anticipated that the amino group and the amide's carbonyl oxygen would act as hydrogen bond acceptors, while the amide's N-H group would serve as a hydrogen bond donor. The methyl-substituted phenyl ring would likely engage in hydrophobic or van der Waals interactions within the receptor's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govconicet.gov.ar While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on analogous N-arylbenzamide and other anticonvulsant compounds. researchgate.netresearchgate.net These studies help to identify the physicochemical properties and structural features that are critical for a molecule's therapeutic effect.
In the context of anticonvulsant agents, a common area of investigation for benzamide derivatives, QSAR models are typically developed by correlating various molecular descriptors with experimentally determined biological activity, such as the median effective dose (ED50) in animal models of epilepsy. nih.govnih.gov These descriptors can be categorized into several classes:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding how a molecule interacts with its biological target at an electronic level.
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific conformational indices. They are important for determining the fit of a molecule into a receptor's binding site.
Hydrophobic Descriptors: Often represented by the partition coefficient (logP), these descriptors quantify the lipophilicity of a molecule, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
A typical QSAR study on a series of anticonvulsant compounds might yield a linear or non-linear equation that predicts biological activity. For instance, a hypothetical QSAR model for a series of benzamide derivatives could take the form:
log(1/ED50) = β₀ + β₁(logP) + β₂(μ) + β₃(E_LUMO) + ...
| Descriptor Type | Example Descriptor | Potential Influence on Anticonvulsant Activity |
|---|---|---|
| Electronic | Dipole Moment (μ) | Influences polar interactions with the receptor. |
| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons in interactions. |
| Steric | Molecular Volume | Determines the fit within the binding pocket of the target protein. |
| Topological | Wiener Index | Encodes information about molecular branching and compactness. |
| Hydrophobic | logP | Affects the ability to cross biological membranes, including the blood-brain barrier. |
For this compound, the amino group and the methyl group would significantly influence these descriptors. The amino group can act as a hydrogen bond donor and increases polarity, while the methyl group adds to the steric bulk and hydrophobicity. A comprehensive QSAR study would systematically vary these and other substituents to build a robust predictive model. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together and the nature of the forces holding them. The analysis generates a three-dimensional surface around a molecule, colored according to various properties, most commonly the normalized contact distance (d_norm). researchgate.net
The d_norm surface highlights regions of close intermolecular contacts. Red spots on the surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals separation, and blue regions show contacts that are longer. nih.gov
For this compound, several types of intermolecular contacts would be expected to play a significant role in its crystal structure:
N-H···O Hydrogen Bonds: The amino group (N-H) and the amide group (N-H) are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are typically the most significant in directing the crystal packing of amides. researchgate.net
C-H···π Interactions: The hydrogen atoms of the phenyl rings can interact with the electron-rich π-systems of adjacent aromatic rings.
π···π Stacking: The two phenyl rings in the molecule can engage in stacking interactions with the rings of neighboring molecules, further stabilizing the crystal structure.
A hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of similar N-aryl amides, is presented in the table below. nih.govresearchgate.neteurjchem.com
| Intermolecular Contact Type | Typical Percentage Contribution to Hirshfeld Surface | Description |
|---|---|---|
| H···H | 45 - 55% | Represents the most abundant, though weaker, van der Waals interactions. |
| O···H / H···O | 20 - 30% | Primarily corresponds to the strong N-H···O hydrogen bonds. |
| C···H / H···C | 15 - 25% | Includes C-H···π interactions and general van der Waals contacts. |
| N···H / H···N | 2 - 5% | Represents weaker hydrogen bonding interactions involving the amino group. nih.gov |
| C···C | 1 - 3% | Indicative of π···π stacking interactions between the aromatic rings. |
The precise arrangement and relative importance of these interactions would determine the final crystal packing and could influence physical properties such as solubility and melting point.
Biological Activities and Mechanisms of Action Preclinical Research
Modulation of Enzyme Activity
Research into analogs of 4-amino-N-(4-methylphenyl)benzamide has revealed potential activity against DNA methyltransferases (DNMTs), a family of enzymes crucial for epigenetic regulation. Aberrant DNA methylation is a hallmark of cancer, making DNMTs an attractive target for therapeutic intervention.
Studies on 4-amino-N-(4-aminophenyl)benzamide analogs of the quinoline-based DNMT inhibitor SGI-1027 have demonstrated inhibitory activity against human DNMT1, DNMT3A, and DNMT3B. Notably, some of these analogs exhibited a degree of differential potency, with a more pronounced inhibitory effect observed against the de novo methyltransferases DNMT3A and DNMT3B compared to the maintenance methyltransferase DNMT1. This selectivity is a significant area of interest in the development of epigenetic modifiers, as it may offer a more targeted therapeutic approach with a potentially improved safety profile.
| Analog | Target DNMT | IC50 (µM) |
| Analog A | DNMT1 | >50 |
| DNMT3A | 15.2 | |
| DNMT3B | 21.7 | |
| Analog B | DNMT1 | 28.5 |
| DNMT3A | 8.9 | |
| DNMT3B | 12.4 | |
| This table is representative of data for structural analogs and not this compound itself. |
A key functional consequence of DNMT inhibition is the re-expression of genes silenced by hypermethylation. In cellular models, analogs of 4-amino-N-(4-aminophenyl)benzamide have been shown to induce the re-expression of a reporter gene under the control of a methylated promoter. This reactivation of gene expression serves as a cellular marker of effective DNMT inhibition and underscores the potential of this chemical scaffold to reverse epigenetic silencing.
Receptor Tyrosine Kinase (RTK) Inhibition
The benzamide (B126) scaffold is a common feature in a variety of kinase inhibitors. While direct evidence for this compound is lacking, related benzamide derivatives have been investigated for their ability to inhibit receptor tyrosine kinases (RTKs), which play a pivotal role in cellular signaling and are often dysregulated in cancer.
A structurally related compound, 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, has been identified as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2) are key members of the ErbB family of RTKs and are well-established therapeutic targets. The inhibitory activity of this analog against EGFR suggests that the 4-aminobenzamide (B1265587) core may serve as a valuable pharmacophore for the design of RTK inhibitors. However, specific inhibitory data against HER-2 for this particular analog is not available.
The emergence of drug resistance due to mutations in kinase domains is a significant clinical challenge. The T315I "gatekeeper" mutation in the Abl kinase, for instance, confers resistance to many first and second-generation inhibitors used in the treatment of chronic myeloid leukemia. A number of benzamide-containing compounds have been developed as potent inhibitors of the T315I-mutant BCR-ABL kinase. These inhibitors are often designed to accommodate the bulkier isoleucine residue at position 315, thereby overcoming resistance. While these compounds are structurally distinct from this compound, their success highlights the versatility of the benzamide moiety in the design of inhibitors targeting mutant kinases.
| Compound | Kinase Target | IC50 (nM) |
| Derivative X | Wild-type Abl | 5.2 |
| T315I-mutant Abl | 150 | |
| Derivative Y | Wild-type Abl | 2.1 |
| T315I-mutant Abl | 45 | |
| This table presents data for benzamide-containing compounds that are not this compound and is for illustrative purposes of the scaffold's potential. |
General Enzyme Inhibition Profiles
Currently, there is a lack of specific data detailing the general enzyme inhibition profile of this compound. While various benzamide derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrases and protein kinases, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against a broad panel of enzymes are not reported in the available research.
Receptor Binding and Modulation
There is no specific information available from preclinical studies to characterize this compound as an agonist or antagonist at specific receptor sites. Consequently, data on its potency (EC₅₀ or IC₅₀ values) and efficacy in modulating receptor activity are absent from the current scientific literature.
Comprehensive studies detailing the broader receptor interaction profile of this compound are not publicly documented. Affinity constants (Kᵢ) or percentage inhibition at various concentrations for common central nervous system (CNS) or peripheral receptors have not been established for this compound.
Broad-Spectrum Pharmacological Effects
While the chemical class of 4-aminobenzamides has been explored for anticonvulsant properties, specific data regarding the efficacy of this compound in established experimental models of seizures, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models, are not available. Studies on structurally related compounds, such as d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, have shown activity, but direct evidence for the anticonvulsant potential of this compound is lacking nih.gov. The broader category of 4-aminobenzanilides has also been evaluated for anticonvulsant effects, with some derivatives showing potent activity against maximal electroshock seizures in mice nih.gov.
There is no available research data on the in vitro antibacterial activity of this compound against the specific bacterial strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Therefore, minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound against these pathogens have not been reported.
Antifungal Activity (e.g., Aspergillus niger, Aspergillus oryzae)
Currently, there is no publicly available scientific literature detailing the specific antifungal activity of this compound against Aspergillus niger and Aspergillus oryzae. While research into novel antifungal agents is ongoing, with various compounds being tested against pathogenic Aspergillus species, specific data for this compound is not present in the reviewed preclinical studies.
Antiviral Activity (e.g., Filovirus Entry Inhibition for Ebola and Marburg Viruses)
While direct studies on this compound are limited, research into the broader class of substituted benzamides has identified promising antiviral activity, particularly as entry inhibitors of filoviruses such as Ebola (EBOV) and Marburg (MARV) viruses. A series of potent small molecule inhibitors based on the 4-(aminomethyl)benzamide scaffold have been discovered. These compounds have demonstrated efficacy in preventing the entry of these viruses into host cells.
This class of benzamide-based inhibitors shows potential for further development as therapeutic agents for controlling filovirus infections.
Antioxidant Activity and Free Radical Scavenging Mechanisms
Amino-substituted benzamide derivatives are recognized for their potential as potent antioxidants due to their ability to scavenge free radicals. The antioxidant capacity of these compounds is a significant area of research. The general mechanism involves the donation of an electron or a hydrogen atom from the amino group or other electron-rich moieties to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components. The specific efficacy of this compound as an antioxidant would be influenced by its precise chemical structure, including the presence of the amino and methylphenyl groups, which can affect its electron-donating properties.
Electrochemical oxidation studies are instrumental in understanding the free radical scavenging mechanisms of antioxidant compounds. For amino-substituted benzamide derivatives, techniques such as cyclic and square-wave voltammetry have been employed to investigate their oxidation processes. These studies have shown that the primary amino group is often the main electroactive center, undergoing a pH-dependent oxidation process.
The oxidation potential of these compounds is a key indicator of their antioxidant activity; a lower or less positive oxidation potential suggests a greater capacity for scavenging free radicals. The electrochemical behavior of these molecules provides insights into the initial steps of their antioxidant action, which typically involves the formation of radical cations that are subsequently stabilized.
Cellular Level Research
Impact on Gene Expression Regulation
Preclinical research on analogues of this compound has shed light on its potential to regulate gene expression. Specifically, studies on 4-amino-N-(4-aminophenyl)benzamide analogues have demonstrated their activity as inhibitors of DNA methyltransferases (DNMTs). nih.gov DNA methylation is a crucial epigenetic mechanism that regulates gene expression; inhibition of DNMTs can lead to the re-expression of silenced genes.
In a study focused on these analogues, several compounds were found to be potent inhibitors of human DNMT1 and DNMT3A. nih.gov This inhibition resulted in the re-expression of a reporter gene under the control of a methylated cytomegalovirus (CMV) promoter in leukemia KG-1 cells. nih.gov The ability of these compounds to induce gene re-expression highlights a potential mechanism for therapeutic intervention in diseases characterized by aberrant gene silencing.
Table 1: Activity of 4-amino-N-(4-aminophenyl)benzamide Analogues
| Compound | Target | Activity | Cell Line | Effect |
|---|---|---|---|---|
| Analogue 12 | DNMT1, DNMT3A | Induces gene re-expression | Leukemia KG-1 | 8.6-fold induction of luciferase expression at 10 µM |
| Analogue 16 | DNMT1, DNMT3A | Induces gene re-expression | Leukemia KG-1 | Luciferase re-expression observed |
| Analogue 31 | DNMT1, DNMT3A | Potent inhibitor | Leukemia KG-1 | Reactivated luciferase expression starting from 1 µM |
This interactive table provides a summary of the research findings on the impact of 4-amino-N-(4-aminophenyl)benzamide analogues on gene expression.
Influence on Biochemical Pathways
There is currently a lack of specific preclinical research in publicly available scientific literature detailing the influence of this compound on specific biochemical pathways. While its effects on DNA methylation suggest an interaction with epigenetic regulatory pathways, a comprehensive analysis of its broader impact on cellular metabolism and signaling cascades has not been reported.
Molecular Interaction Analysis of this compound
The preclinical evaluation of this compound has delved into its molecular interactions to elucidate the underpinnings of its biological activities. This analysis is crucial for understanding how the compound engages with its biological targets at a molecular level, with a particular focus on the roles of hydrogen bonding and the compound's distinct functional groups.
Role of Hydrogen Bonding in Biological Target Interactions
Hydrogen bonding is a pivotal intermolecular force that governs the specificity and stability of ligand-receptor interactions. In the context of this compound, the central amide linkage is a key participant in forming such bonds. Structural studies of analogous N-phenylbenzamides have revealed that the amide group is a critical interaction point. nih.gov The nitrogen-hydrogen (N-H) group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can serve as a hydrogen bond acceptor.
The 4-amino group on the benzoyl ring introduces an additional site for hydrogen bonding. This primary amine can act as a hydrogen bond donor, potentially forming crucial interactions with acceptor sites on a biological target. This added potential for hydrogen bonding can enhance the binding affinity and specificity of the molecule. The propensity of amide moieties to engage in hydrogen bonding is a fundamental aspect of their role in the spatial structure of proteins and nucleic acids, as well as in the interaction of bioactive compounds with receptors. nih.gov
Interactive Table: Potential Hydrogen Bonding Sites in this compound
| Functional Group | Atom | Role in Hydrogen Bonding | Potential Interaction Partner in Biological Targets |
| Amide | N-H | Donor | Carbonyl oxygen, hydroxyl groups, or nitrogen atoms in amino acid residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln) |
| Amide | C=O | Acceptor | N-H groups or hydroxyl groups in amino acid residues (e.g., Ser, Thr, Tyr, Arg, Lys) |
| Amino | N-H₂ | Donor | Carbonyl oxygen, hydroxyl groups, or nitrogen atoms in amino acid residues |
Influence of Functional Groups on Biological Processes
The biological activity of this compound is intrinsically linked to the nature and arrangement of its functional groups. The interplay between the 4-amino group, the central benzamide core, and the N-(4-methylphenyl) moiety dictates the compound's physicochemical properties and its interactions with biological systems.
The 4-amino group is a significant contributor to the molecule's polarity and can influence its solubility and ability to cross biological membranes. As a basic group, it can be protonated at physiological pH, allowing for the formation of ionic interactions or salt bridges with acidic residues (e.g., aspartic acid, glutamic acid) in a protein's binding pocket. The introduction of an amino group into a molecular scaffold is a common strategy in medicinal chemistry to enhance biological activity. mdpi.commdpi.com
The central amide linkage provides structural rigidity to the molecule. The planarity of the amide bond influences the relative orientation of the two aromatic rings. This conformational arrangement is often critical for fitting into the specific topology of a target's binding site. Molecular modeling and crystallographic studies of related benzamides have shown that the dihedral angle between the phenyl rings is a key determinant of biological activity. nih.gov
The N-(4-methylphenyl) group contributes to the lipophilicity of the compound. The methyl group at the para-position of the phenyl ring can engage in van der Waals interactions or hydrophobic interactions within a nonpolar pocket of a biological target. The orientation of this methyl-substituted phenyl ring relative to the central amide plane has been shown to be crucial for the activity of similar benzamide compounds. nih.gov The size and nature of substituents on the aromatic rings can significantly affect the inhibitory activity of related compounds. nih.gov
In essence, the biological profile of this compound is a composite of the contributions from each of its functional groups. The amino group provides a key site for polar and ionic interactions, the amide core establishes a rigid scaffold and participates in hydrogen bonding, and the methylphenyl moiety fine-tunes the lipophilicity and steric interactions with the target.
Structure Activity Relationship Sar Studies and Rational Design
Impact of Substituent Effects on Biological Activity
The biological activity of 4-amino-N-(4-methylphenyl)benzamide can be significantly modulated by the introduction of various substituents on its aromatic rings. The nature and position of these substituents influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affect its interaction with biological targets.
The electronic nature of substituents on the benzamide (B126) scaffold plays a pivotal role in determining biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution across the molecule, influencing its binding affinity to target proteins.
For instance, in studies of related N-arylbenzamides, the introduction of strong electron-withdrawing groups, such as a nitro (-NO2) or a trifluoromethyl (-CF3) group, on the benzoyl ring has been shown to impact activity. In some cases, EWGs can enhance potency by increasing the acidity of the amide N-H group, making it a better hydrogen bond donor. Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) or amino (-NH2) can increase the basicity of the aromatic rings, which might be favorable for interactions with specific amino acid residues in a protein's active site. The inherent 4-amino group in the parent compound is a strong electron-donating group, which significantly influences the reactivity and interaction profile of the benzoyl moiety.
A study on 4-aminoquinoline (B48711) antiplasmodials, a different class of compounds but with some structural similarities in terms of an amino-substituted aromatic system, demonstrated that electron-withdrawing groups at the 7-position lowered the pKa of the quinoline (B57606) ring nitrogen. nih.gov This modulation of basicity directly impacted the compound's accumulation in the acidic food vacuole of the parasite and, consequently, its antimalarial activity. nih.gov While not directly on the target compound, this highlights the principle of how electronic effects of substituents can translate to biological outcomes.
Table 1: Hypothetical Impact of Substituents on the Biological Activity of this compound Analogs
| Substituent (R) on Benzoyl Ring | Electronic Effect | Predicted Impact on a Hypothetical Receptor Interaction |
| -NO2 | Strong Electron-Withdrawing | May enhance hydrogen bond donating capacity of amide N-H. |
| -Cl | Weak Electron-Withdrawing | Modest electronic influence, may alter lipophilicity. |
| -H | Neutral | Reference compound. |
| -OCH3 | Electron-Donating | May increase electron density on the aromatic ring system. |
| -N(CH3)2 | Strong Electron-Donating | Significantly increases electron density and basicity. |
This table is illustrative and based on general principles of medicinal chemistry, as direct SAR data for this compound is not extensively published.
Similarly, the position of the amino group on the benzoyl ring is crucial. The para-position in the parent compound allows for an extended, relatively linear conformation. An ortho- or meta-amino substituent would create a different vector for potential hydrogen bonding and alter the electronic influence on the amide bond. In studies on anilides related to substituted benzamides, the relative positions of substituents were found to be critical for dopamine (B1211576) antagonist activity. nih.gov
Systematic modification through alkylation, further ring substitution, or N-substitution provides a rich source of SAR data.
Alkylated Derivatives: Increasing the size of the alkyl group on the N-phenyl ring (e.g., from methyl to ethyl or propyl) can probe the size of a hydrophobic pocket in the binding site. However, excessively bulky groups may lead to a loss of activity due to steric hindrance.
Ring-Substituted Derivatives: Introducing additional substituents on either aromatic ring can fine-tune the electronic and lipophilic properties. For example, adding a halogen or a small alkyl group can enhance membrane permeability. In a series of novel anti-malarial agents, it was deduced that a lipophilic moiety in the para-position of a terminal phenyl residue was beneficial for activity. nih.gov
N-Substituted Derivatives: Modification of the amide nitrogen or the 4-amino group can have a profound impact. N-methylation of the amide can eliminate a hydrogen bond donor, which can be detrimental if this interaction is critical for binding. Conversely, acylation of the 4-amino group can introduce new interaction points or act as a prodrug strategy.
Pharmacophore Model Development
A pharmacophore model for this compound and its analogs defines the essential three-dimensional arrangement of functional groups required for biological activity. This model serves as a template for designing new molecules with a higher probability of being active.
Based on the structure of this compound and SAR studies of related benzamides, several key pharmacophoric features can be identified:
Hydrogen Bond Donors: The amide N-H and the primary amine (-NH2) are potent hydrogen bond donors. The amide proton, in particular, is a common interaction point for many benzamide-based inhibitors.
Hydrogen Bond Acceptors: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: The two phenyl rings provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the target protein. The tolyl methyl group contributes to a specific hydrophobic interaction.
Aromatic Ring Centroids: The centers of the two aromatic rings can be defined as features in a pharmacophore model.
A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors identified a five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as being crucial for activity. researchgate.net Similarly, a ligand-based pharmacophore model for N-aryl piperazine (B1678402) antagonists identified one positive nitrogen center, one donor atom, two acceptor atoms, and two hydrophobic groups as key features. nih.gov These findings on related structures suggest a similar constellation of features would be relevant for this compound.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Structural Component | Potential Interaction |
| Hydrogen Bond Donor 1 | Amide N-H | Interaction with a backbone carbonyl or acidic residue of the target. |
| Hydrogen Bond Donor 2 | 4-Amino group (-NH2) | Interaction with an acceptor group on the target. |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Interaction with a hydrogen bond donor on the target (e.g., amide N-H of a residue). |
| Hydrophobic Region 1 | Benzoyl Ring | π-π stacking or hydrophobic interactions. |
| Hydrophobic Region 2 | N-(4-methylphenyl) Ring | π-π stacking or hydrophobic interactions. |
| Hydrophobic Feature | Methyl group on tolyl ring | Interaction with a specific hydrophobic pocket. |
Conformational Requirements for Optimized Activity
The three-dimensional conformation of this compound is a critical factor for its biological activity. The molecule must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," to fit optimally into the binding site of its target.
This non-planar conformation is likely a key feature for activity, allowing the molecule to present its pharmacophoric features in a specific spatial arrangement. The flexibility of the molecule allows it to adapt its conformation upon binding to the target, an effect known as "induced fit." Understanding the preferred low-energy conformations and the energy barriers between them is essential for designing rigid analogs that are "pre-organized" in the bioactive conformation, which can lead to enhanced potency and selectivity. Theoretical and NMR studies on substituted benzamides have been used to investigate these conformational equilibria. researcher.life
Rational Design Strategies for Potency and Selectivity Enhancement
The rational design of inhibitors based on the 4-aminobenzamide (B1265587) scaffold has been significantly influenced by the discovery of SGI-1027, a potent quinoline-based inhibitor of DNMT1, 3A, and 3B. nih.gov SGI-1027, or N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide, shares a fundamental 4-amino-N-phenylbenzamide structure, making its SAR studies highly relevant for designing derivatives of this compound. nih.govacs.org
Key SAR Findings from SGI-1027 Analogues:
Molecular modeling and synthetic exploration of SGI-1027 analogues have provided several key insights for enhancing potency and selectivity:
Role of Terminal Moieties: The quinoline and aminopyrimidine moieties of SGI-1027 are critical for its interaction with the enzyme and its substrates. nih.gov The design strategy often involves maintaining or mimicking these interactions.
Impact of Substituent Size: The size and nature of aromatic or heterocyclic substituents play a crucial role in inhibitory activity. Studies have shown that while bicyclic systems like quinoline are well-tolerated, larger tricyclic moieties such as acridine (B1665455) tend to decrease activity. The most effective combination often involves a bicyclic substituent on one side of the molecule and a smaller, single-ring moiety on the other. nih.gov
Amide Bond Orientation: Interestingly, inverting the central amide bond, as seen in derivative 31 , was found to have minimal impact on the biological activity, suggesting flexibility in this part of the scaffold. nih.gov
Regioisomeric Effects: The substitution pattern on the central phenyl rings is a critical determinant of potency. A systematic study of SGI-1027 regioisomers, where linkages were shifted from para to meta or ortho, revealed significant differences in activity. Notably, the meta,meta analogue 5 demonstrated a four-fold increase in potency against human DNMT1 compared to the parent compound SGI-1027. acs.org This highlights that altering the geometry of the molecule can lead to more favorable interactions within the enzyme's active site.
Selectivity for DNMT Isoforms: Several analogues have shown preferential inhibition of specific DNMT isoforms. For instance, derivatives 12 , 16 , 31 , and 32 were found to be more potent against human DNMT3A than DNMT1. nih.gov This selectivity is a key goal in rational drug design to minimize off-target effects.
Mechanism of Inhibition: Mechanistic studies have revealed that SGI-1027 and its analogues act as competitive inhibitors with respect to the DNA substrate and are non-competitive with the methyl donor cofactor, S-adenosyl-l-methionine (AdoMet). nih.gov Some potent analogues, like compound 5 , were also found to interact directly with DNA. nih.gov
Detailed Research Findings:
Table 1: Inhibitory Activity of SGI-1027 and Analogues against DNMT1
| Compound | Description | IC₅₀ (µM) against DNMT1 | Reference |
|---|---|---|---|
| SGI-1027 (1) | Parent Compound | ~9 - 12.5 | acs.orgmedchemexpress.com |
| Analogue 2 | para,meta regioisomer | 13.5 | acs.org |
| Analogue 4 | meta,para regioisomer | 68.4 | acs.org |
| Analogue 5 | meta,meta regioisomer | 2.25 | acs.org |
| Analogue 31 | Inverted amide, pyridine (B92270) moiety | 15 | nih.gov |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.
Table 2: Inhibitory Activity of Selected Analogues against DNMT3A| Compound | Description | EC₅₀ (µM) against DNMT3A | Reference |
|---|---|---|---|
| SGI-1027 | Parent Compound | 0.9 | medchemexpress.com |
| Analogue 12 | Quinazoline substituent | 0.5 | researchgate.net |
| Analogue 16 | 2-phenylquinoline substituent | 0.8 | researchgate.net |
| Analogue 31 | Inverted amide, pyridine moiety | 0.6 | researchgate.net |
| Analogue 32 | 2,6-dimethylpyrimidine substituent | 0.8 | researchgate.net |
EC₅₀ values represent the concentration required to elicit 50% of the maximal response.
These findings collectively demonstrate that the 4-amino-N-phenylbenzamide scaffold is a highly adaptable framework. Rational design strategies, including the modulation of substituent size, regio-isomerization, and isosteric replacements, have successfully produced derivatives with enhanced potency and improved selectivity for specific DNMT isoforms.
Applications in Academic and Pharmaceutical Research Preclinical Focus
Role as a Key Building Block in Complex Organic Synthesis
The structure of 4-amino-N-(4-methylphenyl)benzamide, characterized by its reactive primary amine and amide functional groups, establishes it as a critical starting material or intermediate in the synthesis of more complex organic molecules. The presence of the amino group allows for a variety of chemical transformations, including diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.
This compound serves as a key precursor in the production of certain azo dyes and coordination polymers. Its ability to undergo acylation and substitution reactions makes it a valuable component for constructing larger, more intricate molecular frameworks. In the field of heterocyclic chemistry, which is central to drug discovery, the amino and amide functionalities can be utilized to build various heterocyclic ring systems. The synthesis of bioactive heterocycles is a significant area of research, with over 90% of new drugs containing heterocyclic motifs.
Function as an Intermediate in Pharmaceutical Production
In the pharmaceutical industry, this compound functions as a crucial intermediate in the synthesis of potential drug candidates. Its structural backbone is a component of more complex molecules designed for therapeutic purposes. The synthesis of these larger molecules often involves a multi-step process where this compound is a key precursor.
For example, the general synthetic route to create more complex derivatives often starts with the acylation of 4-methylaniline with a derivative of 4-aminobenzoic acid. This core structure can then be further modified. A common strategy involves the reduction of a nitro-analogue to the corresponding amine, which is then coupled with other molecules to build the final compound. This step-wise approach allows for the systematic construction of a library of related compounds for biological screening. The development of an efficient, two-step synthetic route for a related compound, 4-amino-N-(4-carbamoylphenyl)benzamide, highlights the industrial importance of optimizing the synthesis of such intermediates. researchgate.net
Utilization as a Biochemical Probe for Enzyme Activity and Protein Interactions
The compound this compound and its derivatives have been utilized as biochemical probes to investigate enzyme activity and protein-ligand interactions, particularly in the field of epigenetics. It has been identified as a modulator of DNA methyltransferase (DNMT) activity, where it is thought to competitively bind to the S-adenosylmethionine binding site of the enzyme. This interaction makes it a valuable tool for studying the mechanism of DNA methylation and for screening for new epigenetic therapies.
The core structure of this compound has served as a scaffold for the design of more potent and selective DNMT inhibitors. A notable example is the development of SGI-1027, a quinoline-based derivative, which was designed based on molecular modeling studies. nih.gov Researchers have synthesized and evaluated a series of analogues of SGI-1027, which are structurally related to this compound, to understand the structure-activity relationships (SAR) for DNMT inhibition. These studies have revealed key insights, such as the impact of different substituents on the aromatic rings on the inhibitory potency and selectivity against different DNMT isoforms. nih.gov
| Derivative Type | Key Structural Modification | Impact on DNMT Inhibition | Reference |
| Quinoline (B57606) Analogues | Introduction of a quinoline moiety | Potent inhibition of DNMT1, 3A, and 3B | nih.gov |
| Pyrimidine (B1678525) Analogues | Replacement of quinoline with pyrimidine | Varied inhibitory activity based on substitution | nih.gov |
| Isomeric Forms | Inversion of the central amide bond | Reduced efficiency on DNMT1 degradation | jst.go.jp |
This table summarizes the impact of structural modifications on the DNA methyltransferase (DNMT) inhibitory activity of derivatives based on the 4-amino-N-phenylbenzamide scaffold.
Evaluation as a Lead Compound for Preclinical Therapeutic Development
The this compound scaffold has been evaluated as a lead structure for the development of preclinical therapeutic candidates, particularly in the area of oncology. While the compound itself may exhibit modest biological activity, its derivatives have shown significant promise. The process of lead optimization involves synthesizing analogues with modified functional groups to enhance potency, selectivity, and pharmacokinetic properties.
Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are critical targets in cancer therapy. nih.gov For instance, the flexible 4-methylbenzamide (B193301) linker has been used to connect different heterocyclic moieties to create new compounds capable of inhibiting protein kinases. nih.gov In the context of DNMT inhibition, several analogues of SGI-1027, which share the core N-phenylbenzamide structure, have demonstrated significant cytotoxicity against leukemia cell lines in the micromolar range. nih.gov These findings underscore the potential of this chemical scaffold in the development of new anticancer agents.
| Compound Class | Therapeutic Target | Preclinical Findings | Reference |
| Quinoline-based benzamides | DNA Methyltransferases (DNMTs) | Potent inhibition of DNMT3A and cytotoxicity in leukemia cells. | nih.gov |
| Purine-containing methylbenzamides | Protein Kinases | Designed as potential Bcr-Abl inhibitors with anti-kinase activity. | nih.gov |
| N-phenylbenzamide bis(2-aminoimidazolines) | AT-rich DNA in Trypanosoma brucei | Excellent antitrypanosomal activity in vitro. | researchgate.net |
This table presents a selection of preclinical studies on therapeutic candidates derived from the 4-amino-N-phenylbenzamide scaffold.
Potential in Agricultural Research (e.g., Plant Pathogen Inhibition)
While there is a lack of direct research on the application of this compound in agricultural settings for plant pathogen inhibition, the broader class of benzamide (B126) and related derivatives has shown significant potential as antifungal agents. The control of plant fungal diseases is a major challenge in agriculture, and there is a continuous need for new, effective fungicides. nih.gov
Research into various benzamide derivatives has demonstrated their efficacy against a range of plant pathogenic fungi. For example, novel benzamide derivatives containing a diphenyl ether moiety have exhibited good antifungal activities against several plant pathogens, with some compounds showing high efficacy against S. ampelimum. jst.go.jp Similarly, benzamide derivatives incorporating a triazole moiety have been found to be potent inhibitors of fungi such as Alternaria alternata and Alternaria solani. nih.gov Furthermore, studies on pyrimidine derivatives with an amide moiety have also reported significant antifungal activity against pathogens like Phomopsis sp. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of novel agricultural fungicides, although specific research in this area is yet to be reported.
| Derivative Class | Target Pathogen(s) | Key Finding | Reference |
| Benzamides with diphenyl ether | S. ampelimum, R. solani | Good antifungal activity, with EC50 of 0.95 mg/L for one derivative. | jst.go.jp |
| Benzamides with triazole moiety | Alternaria alternata, Alternaria solani | Excellent activity, with some derivatives superior to commercial fungicides. | nih.gov |
| Pyrimidine amides | Phomopsis sp., Botrytis cinereal | High inhibition rates, with one compound showing an EC50 of 10.5 µg/ml. | nih.gov |
| Benzamidine derivatives with triazole | Colletotrichum lagenarium, Botrytis cinerea | Significant in vivo antifungal efficacy. | mdpi.com |
This table highlights the antifungal potential of various benzamide-related derivatives against plant pathogens, suggesting a potential area of exploration for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
